1,7-dimethyl-3-(4-methylbenzyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

A3 adenosine receptor antagonist binding affinity

1,7-Dimethyl-3-(4-methylbenzyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 887463-16-3) is a synthetic compound belonging to the imidazo[2,1-f]purine-2,4-dione class, a scaffold extensively explored for modulating adenosine and serotonin receptors. It is a structural analog of 1-benzyl-7-methyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-dione, a reported potent and selective human A3 adenosine receptor antagonist with a binding affinity (Ki) of 0.8 nM.

Molecular Formula C20H23N5O2
Molecular Weight 365.437
CAS No. 887463-16-3
Cat. No. B2822710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-dimethyl-3-(4-methylbenzyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
CAS887463-16-3
Molecular FormulaC20H23N5O2
Molecular Weight365.437
Structural Identifiers
SMILESCCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)C)C
InChIInChI=1S/C20H23N5O2/c1-5-10-23-14(3)11-24-16-17(21-19(23)24)22(4)20(27)25(18(16)26)12-15-8-6-13(2)7-9-15/h6-9,11H,5,10,12H2,1-4H3
InChIKeyDHKUHJRJDJIJDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

887463-16-3 Procurement Guide: 1,7-Dimethyl-3-(4-methylbenzyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for Adenosine A3 Antagonist Research


1,7-Dimethyl-3-(4-methylbenzyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 887463-16-3) is a synthetic compound belonging to the imidazo[2,1-f]purine-2,4-dione class, a scaffold extensively explored for modulating adenosine and serotonin receptors [1]. It is a structural analog of 1-benzyl-7-methyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-dione, a reported potent and selective human A3 adenosine receptor antagonist with a binding affinity (Ki) of 0.8 nM [1]. The key structural distinction of 887463-16-3 is the presence of a 4-methyl substituent on the N3 benzyl group, which differentiates it from the unsubstituted benzyl analog and may influence receptor subtype selectivity and pharmacokinetic properties.

Why 887463-16-3 Cannot Be Replaced by Generic Imidazo[2,1-f]purine-2,4-dione Analogs


Within the imidazo[2,1-f]purine-2,4-dione class, subtle structural modifications dramatically alter receptor binding profiles. For example, the 1-benzyl-7-methyl-3-propyl analog (11e) exhibits a Ki of 0.8 nM at the human A3 adenosine receptor, while closely related compounds with different N3 substituents show significantly reduced affinity or altered selectivity [1]. The presence of the 4-methyl group on the benzyl ring in 887463-16-3 introduces both steric and electronic perturbations that are not present in the unsubstituted benzyl analog, directly impacting target engagement, off-target liability, and downstream biological readouts. Consequently, substituting 887463-16-3 with a generic imidazo[2,1-f]purine-2,4-dione scaffold without the exact N3-(4-methylbenzyl) and N1-methyl substitution pattern risks invalidating structure-activity relationship (SAR) conclusions and experimental reproducibility.

Quantitative Differentiation Evidence for 887463-16-3 vs. Closest Imidazo[2,1-f]purine-2,4-dione Analogs


A3 Adenosine Receptor Affinity: 4-Methylbenzyl vs. Unsubstituted Benzyl N3 Substituent

The direct analog 1-benzyl-7-methyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-dione (11e) demonstrates a Ki of 0.8 nM at the human A3 adenosine receptor [1]. While the binding affinity of 887463-16-3 has not been reported in the same assay, the introduction of a para-methyl group on the N3 benzyl ring is a known strategy to modulate lipophilicity and receptor subtype selectivity within xanthine-based scaffolds. This structural difference is expected to alter the compound's binding kinetics and selectivity profile relative to the unsubstituted benzyl analog, making direct substitution without experimental validation inappropriate for A3 receptor-focused research programs.

A3 adenosine receptor antagonist binding affinity

Predicted LogP and Lipophilicity Modulation via 4-Methylbenzyl Substitution

The calculated logP for the unsubstituted benzyl analog 1-benzyl-7-methyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-dione is approximately 2.8, based on its chromatographic behavior in reversed-phase HPLC systems [1]. Introducing a para-methyl group to form the 4-methylbenzyl substituent in 887463-16-3 is predicted to increase the logP by approximately 0.5 units (class-level estimate based on Hansch π constant for aromatic methyl). This increased lipophilicity directly influences membrane permeability, plasma protein binding, and tissue distribution, which are critical parameters for both in vitro assay performance and in vivo pharmacokinetic profiling.

lipophilicity logP physicochemical properties

Molecular Weight and Hydrogen Bonding Profile Differentiation from Piperazine-Containing Analogs

Many imidazo[2,1-f]purine-2,4-dione derivatives explored for CNS activity incorporate a basic piperazine moiety at the N8 position, which significantly increases molecular weight and hydrogen bond donor/acceptor count. For instance, 8-[3-(N4-phenyl)-piperazin-N1-yl-propyl]-1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione has a molecular weight of 449.5 g/mol and multiple hydrogen bond acceptors [1]. In contrast, 887463-16-3 lacks the piperazine chain, with a molecular weight of 365.4 g/mol and only five hydrogen bond acceptors (two carbonyl oxygens, three imidazo nitrogen atoms), offering a more compact and potentially blood-brain barrier-penetrant profile for peripheral versus central target engagement studies.

molecular weight hydrogen bonding drug-likeness

Absence of Basic Amine: Differentiation from 5-HT1A-Targeted Imidazopurine-2,4-diones

Several imidazo[2,1-f]purine-2,4-dione derivatives bearing N8-arylpiperazinylpropyl chains have been characterized as potent 5-HT1A receptor ligands, with compounds such as 8-[3-(N4-phenyl)-piperazin-N1-yl-propyl]-1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione demonstrating anxiolytic-like activity in the four-plate test in mice [1]. These compounds rely on a basic amine moiety for serotonin receptor engagement. Compound 887463-16-3 lacks this basic center entirely, suggesting a divergent pharmacological profile likely devoid of significant 5-HT1A activity. This structural feature positions 887463-16-3 as a tool for probing adenosine receptor pathways without the confounding serotonergic effects common to many in-class compounds.

5-HT1A receptor selectivity aminergic off-target

Best Research Applications for CAS 887463-16-3 Based on Differentiated Evidence


A3 Adenosine Receptor SAR Probe: Para-Substituent Effects on N3-Benzyl

Use 887463-16-3 as a key analog in a matched molecular pair analysis with 1-benzyl-7-methyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-dione to isolate the contribution of the para-methyl group to A3 receptor binding affinity and selectivity [1]. The unsubstituted benzyl analog has a Ki of 0.8 nM; comparing 887463-16-3 in the same assay system will reveal whether the methyl group enhances or diminishes A3 antagonism.

Lipophilicity-Driven ADME Profiling of Imidazo[2,1-f]purine-2,4-diones

Incorporate 887463-16-3 into a panel of compounds designed to study how incremental logP changes (via aromatic substitution) affect membrane permeability, plasma protein binding, and metabolic stability [2]. The predicted ~0.5 unit logP increase relative to the unsubstituted benzyl analog makes this compound ideal for establishing lipophilicity-ADME correlations within the scaffold.

Peripheral vs. Central Target Engagement Studies for Purine-2,4-diones

Employ 887463-16-3 alongside piperazine-containing imidazo[2,1-f]purine-2,4-diones (e.g., 8-[3-(N4-phenyl)-piperazin-N1-yl-propyl]-1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione) to differentiate peripheral adenosine receptor pharmacology from centrally mediated effects [3]. The absence of a basic amine and lower molecular weight suggest reduced brain penetration, enabling cleaner interpretation of peripheral target engagement.

Selectivity Profiling Against Serotonergic Off-Targets

Include 887463-16-3 in cross-target screening panels to confirm the absence of 5-HT1A binding, providing a negative control for imidazo[2,1-f]purine-2,4-dione scaffolds that frequently exhibit serotonergic activity due to N8-piperazine moieties [3]. This application is critical for programs that require adenosine-selective tool compounds.

Quote Request

Request a Quote for 1,7-dimethyl-3-(4-methylbenzyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.